
2H-Pyran, 2-(tert-butylthio)tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, 2-(tert-butylthio)tetrahydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrahydrothiopyran derivative that can be synthesized using different methods.
Applications De Recherche Scientifique
2H-Pyran, 2-(tert-butylthio)tetrahydro- has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In addition, this compound has also been investigated for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of 2H-Pyran, 2-(tert-butylthio)tetrahydro- is not fully understood. However, it has been suggested that this compound exerts its anticancer and anti-inflammatory effects by modulating various signaling pathways. For example, it has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been reported to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis.
Effets Biochimiques Et Physiologiques
2H-Pyran, 2-(tert-butylthio)tetrahydro- has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and reduce inflammation in immune cells. In vivo studies have also shown that this compound can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2H-Pyran, 2-(tert-butylthio)tetrahydro- in lab experiments is its relatively simple synthesis method. This compound can be easily synthesized using different methods, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 2H-Pyran, 2-(tert-butylthio)tetrahydro-. One area of interest is the development of novel derivatives with improved anticancer and anti-inflammatory activity. Another area of interest is the investigation of the mechanism of action of this compound in more detail, which may provide insights into its therapeutic potential. Furthermore, the use of this compound in combination with other drugs may also be explored to enhance its efficacy and reduce toxicity. Overall, 2H-Pyran, 2-(tert-butylthio)tetrahydro- has significant potential for further research and development in various fields.
Méthodes De Synthèse
The synthesis of 2H-Pyran, 2-(tert-butylthio)tetrahydro- can be achieved using different methods. One of the most common methods is the reaction of 2-pyranone with tert-butylthiol in the presence of a Lewis acid catalyst. The reaction takes place at room temperature and yields the desired product in good yield. Another method involves the reaction of tetrahydrothiopyran with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base. This method also yields the desired product in good yield.
Propriétés
Numéro CAS |
1927-53-3 |
|---|---|
Nom du produit |
2H-Pyran, 2-(tert-butylthio)tetrahydro- |
Formule moléculaire |
C9H18OS |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
2-tert-butylsulfanyloxane |
InChI |
InChI=1S/C9H18OS/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3 |
Clé InChI |
ZLUOBDVBCTXRMC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)SC1CCCCO1 |
SMILES canonique |
CC(C)(C)SC1CCCCO1 |
Synonymes |
2-(tert-Butylthio)tetrahydro-2H-pyran |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)

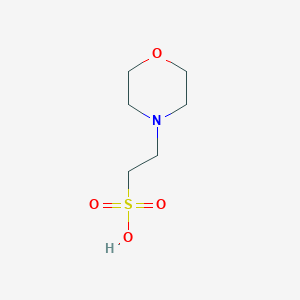
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
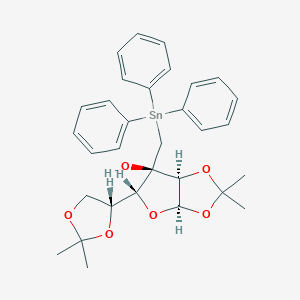
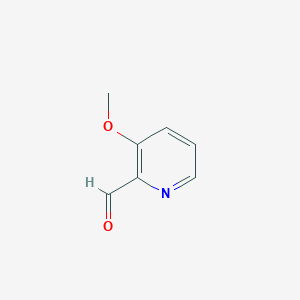
![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)
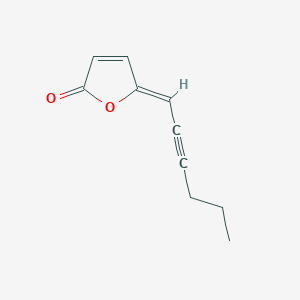
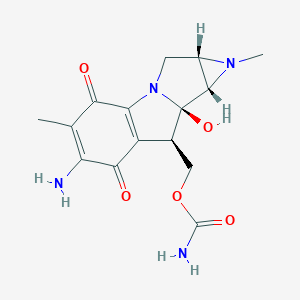
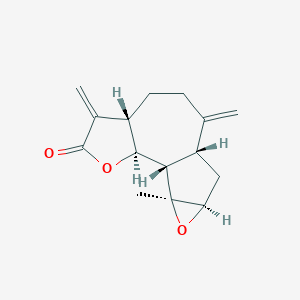
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)
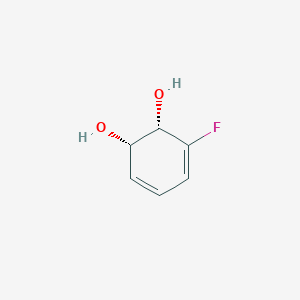
![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)